2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that leads to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as solubility and stability in various solvents may play a role .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile are largely determined by the presence of the thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile are also not fully understood. Given the broad range of biological activities exhibited by thiazole derivatives, it is likely that this compound influences cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile is not well defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled with the pyridine derivative under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives are known for their pharmacological properties, including analgesic and antipsychotic effects.
Pyridine Derivatives: Compounds like pyridine and its derivatives are widely used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-({1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-16(23-12-20-13)10-21-6-2-3-15(9-21)11-22-17-7-14(8-18)4-5-19-17/h4-5,7,12,15H,2-3,6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFNJEFNSSGMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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